molecular formula C12H19N3O4S B2686861 1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide CAS No. 1902895-21-9

1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide

Numéro de catalogue: B2686861
Numéro CAS: 1902895-21-9
Poids moléculaire: 301.36
Clé InChI: XCGZEZBVUKOUKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a benzo[b][1,4]dioxin ring, which is a type of oxygen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a benzo[b][1,4]dioxin ring via a sulfonamide linkage .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the pyrazole ring, the benzo[b][1,4]dioxin ring, and the sulfonamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially enhance its water solubility .

Applications De Recherche Scientifique

Nano Titania-Supported Sulfonic Acid as a Catalyst

  • Research Focus : Nano titania-supported sulfonic acid (n-TSA) was explored for its efficiency in producing new derivatives like 1,8-dioxo-octahydroxanthene and tetrahydrobenzo[b]pyran. This research highlights the use of n-TSA as a cost-effective, environmentally friendly, and reusable catalyst, which offers advantages such as reduced reaction time and high activity (Amoozadeh et al., 2018).

Biological Evaluation of Sulfonamide Compounds

  • Research Focus : A study evaluated sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2). This research is significant for identifying compounds with potent inhibitory effects and acceptable pharmacokinetic profiles, contributing to the development of clinical treatments for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Synthesis of New Heterocyclic Compounds

  • Research Focus : Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This study contributes to the development of compounds with significant antibacterial activity, highlighting the role of sulfonamides in medicinal chemistry (Azab et al., 2013).

Enzyme Inhibitory Potential of Sulfonamides

  • Research Focus : The study investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. The findings are crucial for understanding the potential of these compounds as inhibitors against specific enzymes like α-glucosidase and acetylcholinesterase, which has implications for treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Microbial Degradation of Sulfonamide Antibiotics

  • Research Focus : This study focused on the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1. Understanding the microbial strategies for eliminating sulfonamide antibiotics is crucial for addressing environmental persistence and antibiotic resistance issues (Ricken et al., 2013).

Antimicrobial Activity of Sulfonamide Derivatives

  • Research Focus : Research on the synthesis and antimicrobial activity of novel sulfone-linked bis heterocycles and sulfonamide isoxazolo[5,4-b]pyridines provided insights into the development of new antibacterial agents. These studies contribute to the ongoing search for effective antimicrobial compounds to combat bacterial infections (Padmavathi et al., 2008), (Poręba et al., 2015).

Propriétés

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-15-8-10(7-13-15)20(16,17)14-9-2-3-11-12(6-9)19-5-4-18-11/h7-9,11-12,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGZEZBVUKOUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.